2-(4-propylphenyl)ethane-1-thiol
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Overview
Description
2-(4-propylphenyl)ethane-1-thiol is an organic compound belonging to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. This compound is known for its distinctive odor, which is typical of thiols. It has a molecular formula of C11H16S and a molecular weight of 180.31 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-propylphenyl)ethane-1-thiol can be synthesized through various methods. One common method involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion (HS-). For example, the reaction of 1-bromo-4-propylbenzene with sodium hydrosulfide can yield this compound .
Another method involves the use of thiourea as the nucleophile. Thiourea displaces the halide ion on the alkyl halide to form an alkyl isothiourea salt intermediate, which is then hydrolyzed with an aqueous base to yield the desired thiol .
Industrial Production Methods
Industrial production of thiols often involves the use of elemental sulfur and various catalysts. For example, the reaction of toluene with elemental sulfur in the presence of aluminum chloride can produce thiocresols, which can be further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-propylphenyl)ethane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using mild oxidizing agents such as iodine (I2) or bromine (Br2).
Reduction: Thiols can be reduced to form sulfides using strong reducing agents.
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides).
Common Reagents and Conditions
Oxidation: Iodine (I2), bromine (Br2), hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Zinc (Zn), hydrochloric acid (HCl).
Substitution: Alkyl halides, sodium hydrosulfide (NaHS), thiourea.
Major Products Formed
Oxidation: Disulfides (R-S-S-R’).
Reduction: Sulfides (R-S-R’).
Substitution: Thioethers (R-S-R’).
Scientific Research Applications
2-(4-propylphenyl)ethane-1-thiol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(4-propylphenyl)ethane-1-thiol involves its interaction with various molecular targets and pathways. The sulfhydryl group (-SH) can form covalent bonds with electrophilic centers in biomolecules, leading to the formation of disulfide bonds and other modifications. These interactions can affect the structure and function of proteins and enzymes, influencing various biological processes .
Comparison with Similar Compounds
2-(4-propylphenyl)ethane-1-thiol can be compared with other similar thiols, such as:
Ethanethiol (C2H5SH): A simple thiol with a strong odor, commonly used as an odorant in natural gas.
Butanethiol (C4H9SH): Another simple thiol with a strong odor, used in various industrial applications.
Thiophenol (C6H5SH): An aromatic thiol with a benzene ring, used as a reagent in organic synthesis.
The uniqueness of this compound lies in its specific structure, which includes a propyl group attached to a phenyl ring, providing distinct chemical and physical properties compared to other thiols.
Properties
CAS No. |
1267318-95-5 |
---|---|
Molecular Formula |
C11H16S |
Molecular Weight |
180.3 |
Purity |
95 |
Origin of Product |
United States |
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